Cas no 35977-05-0 (3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a 4-methylbenzyl substituent and a thione functional group at the 2-position. This structure imparts potential reactivity in medicinal and synthetic chemistry applications, particularly as a scaffold for biologically active molecules. The presence of the sulfanylidene group enhances its utility as a nucleophilic or chelating agent, while the tetrahydroquinazolin-4-one moiety offers stability and versatility in further derivatization. Its well-defined molecular framework makes it suitable for research in drug discovery, enzyme inhibition studies, and coordination chemistry. The compound's purity and structural specificity ensure reproducibility in experimental settings.
3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one structure
35977-05-0 structure
Product name:3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No:35977-05-0
MF:C16H14N2OS
MW:282.36
MDL:MFCD03705395
CID:3105541
PubChem ID:2271911

3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Mercapto-3-(4-methyl-benzyl)-3H-quinazolin-4-one
    • 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
    • 3-(4-methylbenzyl)-2-sulfanyl-4(3H)-quinazolinone
    • SR-01000562492
    • 35977-05-0
    • SMR000564259
    • 3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
    • AQ-968/42007760
    • STL080848
    • AKOS003349065
    • 3-[(4-methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
    • 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
    • MFCD03705395
    • STK463830
    • HMS2873O05
    • AB00117595-01
    • KBA97705
    • 3-(4-methylbenzyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
    • MLS001201054
    • 3-(4-methylbenzyl)-2-sulfanylquinazolin-4(3H)-one
    • F0916-5993
    • Z56869299
    • EN300-04552
    • SR-01000562492-1
    • 3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
    • CS-0219638
    • AKOS001043260
    • Oprea1_369381
    • EU-0061645
    • CHEMBL1442385
    • MDL: MFCD03705395
    • Inchi: InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-18-15(19)13-4-2-3-5-14(13)17-16(18)20/h2-9H,10H2,1H3,(H,17,20)
    • InChI Key: PAOXDBRSTNPEPR-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 282.08268425Da
  • Monoisotopic Mass: 282.08268425Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.4Ų

3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0916-5993-2μmol
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
35977-05-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0916-5993-10mg
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
35977-05-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0916-5993-15mg
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
35977-05-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0916-5993-25mg
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
35977-05-0 90%+
25mg
$109.0 2023-05-17
Enamine
EN300-25210-0.25g
3-[(4-methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
35977-05-0 95%
0.25g
$55.0 2023-02-14
Enamine
EN300-25210-0.5g
3-[(4-methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
35977-05-0 95%
0.5g
$100.0 2023-02-14
Enamine
EN300-25210-5.0g
3-[(4-methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
35977-05-0 95%
5.0g
$452.0 2023-02-14
Life Chemicals
F0916-5993-10μmol
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
35977-05-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0916-5993-40mg
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
35977-05-0 90%+
40mg
$140.0 2023-05-17
TRC
M359390-100mg
3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
35977-05-0
100mg
$ 50.00 2022-06-03

3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Related Literature

Additional information on 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Introduction to 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 35977-05-0)

3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. The compound belongs to the tetrahydroquinazoline class, which is well-documented for its role in medicinal chemistry as a scaffold for various bioactive molecules. Specifically, the presence of a sulfanylidene functional group and a 4-methylphenyl substituent introduces distinct electronic and steric properties, making this molecule a promising candidate for further investigation.

The chemical structure of 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can be broken down into several key functional components. The tetrahydroquinazoline core provides a rigid bicyclic system that is often found in bioactive natural products and drug candidates. This core structure is known to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfanylidene moiety, located at the 2-position of the tetrahydroquinazoline ring, introduces a polarized sulfur atom that can participate in hydrogen bonding and metal coordination interactions. These interactions are critical for the compound's binding affinity to biological targets.

The 4-methylphenyl substituent at the 3-position of the molecule adds another layer of complexity. This aromatic group not only influences the electronic properties of the molecule through its methyl electron-donating effect but also contributes to hydrophobic interactions with biological targets. The combination of these structural features makes 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one an intriguing candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in tetrahydroquinazoline derivatives due to their reported biological activities. For instance, studies have shown that certain tetrahydroquinazoline compounds exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The sulfanylidene group, in particular, has been identified as a key pharmacophore in several lead compounds that have advanced into clinical trials. Its ability to interact with biological targets through multiple non-covalent bonds makes it an attractive feature for medicinal chemists seeking to design novel therapeutics.

One of the most compelling aspects of 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is its potential as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how this compound might interact with specific proteins or enzymes. These predictions can then guide experimental efforts aimed at optimizing its potency and selectivity. The tetrahydroquinazoline core, combined with the sulfanylidene and 4-methylphenyl substituents, offers a versatile platform for generating derivatives with tailored biological activities.

Recent advances in synthetic chemistry have made it possible to access complex molecules like 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with greater ease than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the construction of intricate molecular frameworks with high precision. These synthetic methodologies are crucial for producing libraries of derivatives that can be screened for biological activity.

The biological evaluation of 3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been limited by its current availability as a research chemical (CAS No. 35977-05-0). However, preliminary studies suggest that it may possess interesting pharmacological properties worthy of further investigation. For example, preliminary assays have indicated potential activity against certain enzymatic targets relevant to inflammatory diseases and cancer. These findings underscore the need for more comprehensive studies to fully elucidate the therapeutic potential of this compound.

In conclusion,3-(4-methylphenyl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one represents a structurally fascinating molecule with significant promise in pharmaceutical research. Its unique combination of functional groups—specifically the sulfanylidene moiety, the rigid tetrahydroquinazoline core, and the electron-donating 4-methylphenyl substituent—makes it an attractive candidate for further exploration as a drug lead or scaffold for medicinal chemistry applications. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound will likely play an increasingly important role in the discovery of novel bioactive molecules.

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